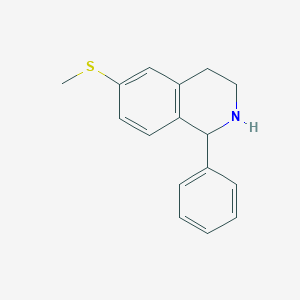
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-amine is a compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with an azepane group and a propan-1-amine chain
Métodos De Preparación
The synthesis of 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Azepane Group: The azepane group is introduced via nucleophilic substitution reactions.
Attachment of the Propan-1-amine Chain: The final step involves the attachment of the propan-1-amine chain through reductive amination or similar reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Análisis De Reacciones Químicas
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azepane group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-amine can be compared with similar compounds such as:
1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-amine: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
3-(Azepan-1-yl)propan-1-amine: This compound lacks the pyridine ring, making it structurally simpler.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C15H25N3 |
|---|---|
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
1-[6-(azepan-1-yl)-2-methylpyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C15H25N3/c1-3-14(16)13-8-9-15(17-12(13)2)18-10-6-4-5-7-11-18/h8-9,14H,3-7,10-11,16H2,1-2H3 |
Clave InChI |
RHCUSGKNVUANDY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=C(N=C(C=C1)N2CCCCCC2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



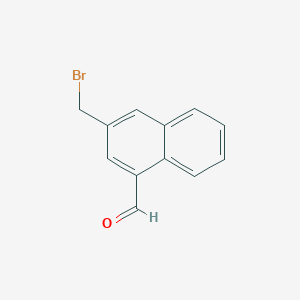
![[1]Benzothieno[3,2-b]quinolin-11(5H)-one](/img/structure/B15066420.png)
![7-Methyl-4-oxo-4H-pyrimido[2,1-A]isoquinoline-3-carboxylic acid](/img/structure/B15066428.png)
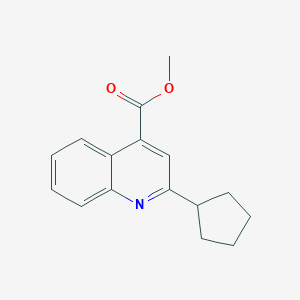
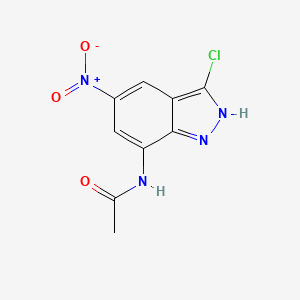
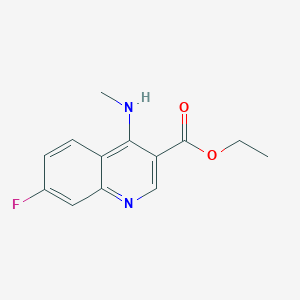
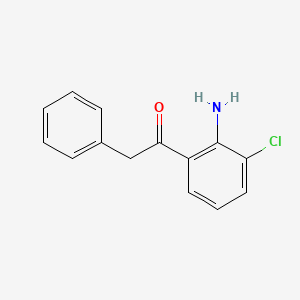

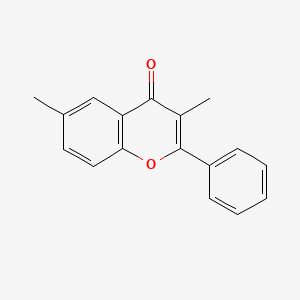
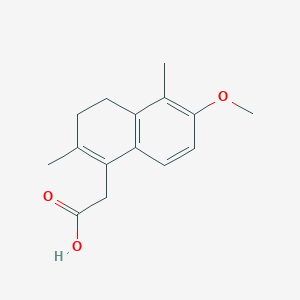
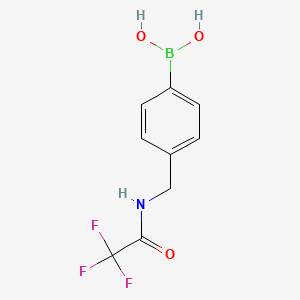
![(2S)-1-(tert-Butoxycarbonyl)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15066467.png)
